molecular formula C18H19FN4O2S B2609773 N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 1013784-28-5

N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2609773
CAS No.: 1013784-28-5
M. Wt: 374.43
InChI Key: HOYUQDWGMVGGAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds related to the specified chemical structure have been explored for their potential antibacterial activity. For instance, analogs containing the benzo[d]thiazolyl substituted pyrazol-5-ones have been synthesized and evaluated for their promising antibacterial properties, particularly against strains like Staphylococcus aureus and Bacillus subtilis. These studies highlight the potential of such compounds in developing new antibacterial agents, which could be critical given the rising antibiotic resistance worldwide (Palkar et al., 2017).

Anticancer Applications

Research into fluoro-substituted compounds, such as benzo[b]pyrans, reveals their potential in anticancer activity. These compounds have shown efficacy against various human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine. This demonstrates the potential of fluoro-substituted compounds in cancer research, possibly offering new pathways for treatment strategies (Hammam et al., 2005).

Synthesis and Cytotoxic Activity

The development of carboxamide derivatives of benzo[b][1,6]naphthyridines has shown significant cytotoxic activity against leukemia and lung carcinoma cell lines. These compounds serve as a testament to the importance of synthetic chemistry in discovering potent new drugs for treating cancer, showcasing how alterations in chemical structures can lead to variations in biological activity (Deady et al., 2003).

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-11-8-15(21-22(11)2)17(24)23(10-13-4-3-7-25-13)18-20-14-6-5-12(19)9-16(14)26-18/h5-6,8-9,13H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYUQDWGMVGGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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